![molecular formula C10H14N2O B1450447 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one CAS No. 1520741-03-0](/img/structure/B1450447.png)
2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one
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Overview
Description
Scientific Research Applications
Synthesis Applications :
- Stereoconvergent Transformation: Research demonstrates the use of similar cyclobutane derivatives in stereoconvergent transformations, leading to the synthesis of complex structures like dibenzofurans, which have applications in natural product synthesis (Yamashita et al., 2004).
- Novel Transformation in Synthesis: Another study highlights the innovative transformation of benzocyclobutapyran derivatives to tetrahydrodibenzofuran-4-ols using similar methodologies, showcasing the versatility of these compounds in synthetic chemistry (Yamashita et al., 2005).
Biological Activity :
- DNA Binding and Cytotoxicity: Bis-pyrazoles, similar to the compound , have been synthesized and their DNA binding properties explored. Some of these compounds exhibit promising cytotoxicity against cancer cell lines, indicating potential therapeutic applications (Reddy et al., 2017).
- Antimicrobial and Anticancer Agents: Novel pyrazole derivatives, structurally related to the queried compound, have been found to possess significant antimicrobial and anticancer properties, indicating their potential in drug development (Hafez et al., 2016).
Material Science and Corrosion Inhibition :
- DFT Study for Corrosion Inhibition: A theoretical study using density functional theory (DFT) on bipyrazolic-type compounds, which are similar in structure to the compound of interest, suggests their potential utility as corrosion inhibitors. This underscores the relevance of these compounds in material science (Wang et al., 2006).
properties
IUPAC Name |
2,2-dimethyl-3-(1-methylpyrazol-4-yl)cyclobutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2)8(4-9(10)13)7-5-11-12(3)6-7/h5-6,8H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKDLCQDSIQIQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)C2=CN(N=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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